molecular formula C4H3F2N3O B13420737 2,4-Difluoro-6-methoxy-1,3,5-triazine

2,4-Difluoro-6-methoxy-1,3,5-triazine

Cat. No.: B13420737
M. Wt: 147.08 g/mol
InChI Key: FPOBWIYBOCLPOL-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methoxy-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of a six-membered ring. This particular compound is characterized by the presence of two fluorine atoms at positions 2 and 4, and a methoxy group at position 6. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-methoxy-1,3,5-triazine typically involves the substitution of chlorine atoms in 2,4-dichloro-6-methoxy-1,3,5-triazine with fluorine atoms. This can be achieved through nucleophilic substitution reactions using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving reaction yields and reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-6-methoxy-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-methoxy-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, thereby affecting their function and activity . The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H3F2N3O

Molecular Weight

147.08 g/mol

IUPAC Name

2,4-difluoro-6-methoxy-1,3,5-triazine

InChI

InChI=1S/C4H3F2N3O/c1-10-4-8-2(5)7-3(6)9-4/h1H3

InChI Key

FPOBWIYBOCLPOL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)F)F

Origin of Product

United States

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